3-Methyl-5-(piperidin-4-yl)pyridine
CAS No.: 1256804-61-1
Cat. No.: VC6199002
Molecular Formula: C11H16N2
Molecular Weight: 176.263
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256804-61-1 |
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Molecular Formula | C11H16N2 |
Molecular Weight | 176.263 |
IUPAC Name | 3-methyl-5-piperidin-4-ylpyridine |
Standard InChI | InChI=1S/C11H16N2/c1-9-6-11(8-13-7-9)10-2-4-12-5-3-10/h6-8,10,12H,2-5H2,1H3 |
Standard InChI Key | NRALKTSCMNAXHZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN=C1)C2CCNCC2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure features a pyridine ring substituted at the 3-position with a methyl group and at the 5-position with a piperidin-4-yl group. The dihydrochloride salt forms via protonation of the piperidine nitrogen, yielding a crystalline solid with improved aqueous solubility . Key structural parameters include:
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Molecular formula: C₁₁H₁₈Cl₂N₂
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Molecular weight: 249.18 g/mol
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IUPAC name: 3-methyl-5-piperidin-4-ylpyridine dihydrochloride
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SMILES notation: CC1=CC(=CN=C1)C2CCNCC2.Cl.Cl
The piperidine ring adopts a chair conformation, while the pyridine ring remains planar, creating a rigid bicyclic system. Intramolecular hydrogen bonding between the protonated piperidine nitrogen and chloride ions stabilizes the crystal lattice .
Spectroscopic and Crystallographic Data
X-ray crystallography of analogous piperidine-pyridine hybrids reveals dihedral angles of 85–89° between aromatic and aliphatic rings, a feature that may influence binding to biological targets . Nuclear magnetic resonance (NMR) spectra for related compounds show characteristic shifts:
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¹H NMR: Methyl protons resonate at δ 2.3–2.5 ppm, pyridine protons at δ 7.8–8.3 ppm, and piperidine protons at δ 1.5–3.4 ppm .
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¹³C NMR: Pyridine carbons appear at δ 120–150 ppm, piperidine carbons at δ 25–55 ppm .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via nucleophilic substitution or microwave-assisted coupling. A representative protocol involves:
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Intermediate preparation: 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine reacts with trans-1-benzyl-3-aminopiperidine under microwave irradiation (373 K, 1 h) .
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Salt formation: The free base is treated with hydrochloric acid to yield the dihydrochloride .
Reaction equation:
Optimization and Yield
Yields range from 51–75% depending on the substituents and reaction conditions. Chromatographic purification (SiO₂, hexane/ethyl acetate) is typically required to isolate the product . Microwave synthesis reduces reaction times from hours to minutes while improving regioselectivity .
Physicochemical Properties
The dihydrochloride salt’s high water solubility (>50 mg/mL) contrasts with the free base’s limited solubility (<5 mg/mL), a critical factor in formulation design .
Applications in Drug Discovery
Scaffold for Heterocyclic Libraries
The compound serves as a building block for spirocyclic and fused-ring systems. Recent work has functionalized the piperidine nitrogen with:
Structure-Activity Relationship (SAR) Trends
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Methyl substitution: The 3-methyl group increases lipophilicity, improving blood-brain barrier permeability .
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Piperidine configuration: trans-4-Methylpiperidine analogs show 3–5x higher potency than cis isomers .
Future Research Directions
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Pharmacokinetic studies: Assess oral bioavailability and half-life in rodent models.
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Target deconvolution: Use CRISPR screening to identify off-target effects.
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Cocrystallization: Solve JAK3-ligand complex structures to guide optimization.
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Prodrug development: Mask the piperidine nitrogen with bioreversible groups.
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